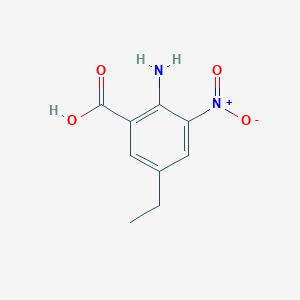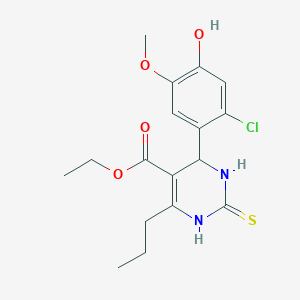![molecular formula C18H22ClNO2 B4139263 [4-(allyloxy)-3-methoxybenzyl]benzylamine hydrochloride](/img/structure/B4139263.png)
[4-(allyloxy)-3-methoxybenzyl]benzylamine hydrochloride
Vue d'ensemble
Description
[4-(allyloxy)-3-methoxybenzyl]benzylamine hydrochloride, also known as ABMH, is a chemical compound that has gained significant attention in scientific research due to its potential use as a pharmacological agent. ABMH is a member of the benzylamine family of compounds, which are known for their ability to modulate the activity of monoamine oxidase enzymes. In
Mécanisme D'action
The mechanism of action of [4-(allyloxy)-3-methoxybenzyl]benzylamine hydrochloride involves the inhibition of monoamine oxidase enzymes, specifically MAO-A and MAO-B. These enzymes are responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting these enzymes, [4-(allyloxy)-3-methoxybenzyl]benzylamine hydrochloride increases the levels of these neurotransmitters in the brain, which may have therapeutic effects.
Biochemical and physiological effects:
Research has shown that [4-(allyloxy)-3-methoxybenzyl]benzylamine hydrochloride has several biochemical and physiological effects. In animal studies, [4-(allyloxy)-3-methoxybenzyl]benzylamine hydrochloride has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain. This increase in neurotransmitter levels has been associated with improvements in mood and cognitive function. Additionally, [4-(allyloxy)-3-methoxybenzyl]benzylamine hydrochloride has been shown to have antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of [4-(allyloxy)-3-methoxybenzyl]benzylamine hydrochloride as a pharmacological agent is its ability to modulate the activity of monoamine oxidase enzymes. This makes it a potentially useful tool for studying the role of these enzymes in various physiological and pathological processes. However, one limitation of [4-(allyloxy)-3-methoxybenzyl]benzylamine hydrochloride is its potential toxicity. In animal studies, high doses of [4-(allyloxy)-3-methoxybenzyl]benzylamine hydrochloride have been associated with liver damage and other adverse effects. Therefore, careful dosing and monitoring are necessary when using [4-(allyloxy)-3-methoxybenzyl]benzylamine hydrochloride in lab experiments.
Orientations Futures
There are several future directions for research on [4-(allyloxy)-3-methoxybenzyl]benzylamine hydrochloride. One area of interest is the development of [4-(allyloxy)-3-methoxybenzyl]benzylamine hydrochloride-based therapies for the treatment of neurodegenerative disorders such as Parkinson's disease. Additionally, further studies are needed to explore the potential toxicity of [4-(allyloxy)-3-methoxybenzyl]benzylamine hydrochloride and to develop safer dosing strategies. Finally, research is needed to better understand the mechanism of action of [4-(allyloxy)-3-methoxybenzyl]benzylamine hydrochloride and its effects on neurotransmitter levels in the brain.
Conclusion:
In conclusion, [4-(allyloxy)-3-methoxybenzyl]benzylamine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential use as a pharmacological agent. Its ability to modulate the activity of monoamine oxidase enzymes makes it a potentially useful tool for studying the role of these enzymes in various physiological and pathological processes. However, its potential toxicity and the need for further research on its mechanism of action and therapeutic potential must be carefully considered.
Applications De Recherche Scientifique
[4-(allyloxy)-3-methoxybenzyl]benzylamine hydrochloride has been studied for its potential use as a pharmacological agent in the treatment of several conditions, including depression, anxiety, and Parkinson's disease. Research has shown that [4-(allyloxy)-3-methoxybenzyl]benzylamine hydrochloride is a potent inhibitor of monoamine oxidase enzymes, which are involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting these enzymes, [4-(allyloxy)-3-methoxybenzyl]benzylamine hydrochloride has been shown to increase the levels of these neurotransmitters in the brain, which may have therapeutic effects.
Propriétés
IUPAC Name |
N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2.ClH/c1-3-11-21-17-10-9-16(12-18(17)20-2)14-19-13-15-7-5-4-6-8-15;/h3-10,12,19H,1,11,13-14H2,2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZUWULBCMLJES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCC2=CC=CC=C2)OCC=C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(diethylamino)-1-methylbutyl]-5-nitro-4,6-pyrimidinediamine](/img/structure/B4139187.png)
![2-(5-bromo-2-ethoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)-N-phenylacetamide](/img/structure/B4139191.png)

![2-[(4-amino-6-ethyl-6-methyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-(diphenylmethyl)acetamide](/img/structure/B4139204.png)
![N-[4-(allyloxy)-3-methoxybenzyl]cyclohexanamine hydrochloride](/img/structure/B4139211.png)

![1-(2,3-dihydro-1H-inden-2-yl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4139217.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide](/img/structure/B4139224.png)
![3-methyl-1-{4-[(4-methylbenzyl)oxy]benzoyl}-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4139232.png)

![N-(3-chlorophenyl)-N'-{2-[4-(4-nitrophenyl)-1-piperazinyl]ethyl}urea](/img/structure/B4139245.png)
![N-[4-(1-{[(4-methoxyphenyl)amino]carbonyl}cyclopentyl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B4139246.png)

![N-{[(2-ethyl-4-iodophenyl)amino]carbonothioyl}pentanamide](/img/structure/B4139258.png)